molecular formula C12H17NO B1329818 p-Diethylaminoacetophenone CAS No. 5520-66-1

p-Diethylaminoacetophenone

Cat. No. B1329818
CAS RN: 5520-66-1
M. Wt: 191.27 g/mol
InChI Key: HMIBQFXWSUBFTG-UHFFFAOYSA-N
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Description

p-Diethylaminoacetophenone is a chemical compound with the molecular formula C12H17NO . It is used in various applications due to its unique properties .


Molecular Structure Analysis

The molecular structure of p-Diethylaminoacetophenone consists of a benzene ring attached to a carbonyl group (C=O) and a diethylamino group (N(C2H5)2). The compound has a molecular weight of 191.27 g/mol .


Physical And Chemical Properties Analysis

p-Diethylaminoacetophenone is characterized by several physical and chemical properties. It has a molecular weight of 191.27 g/mol. The compound is likely to have a high degree of rotational freedom due to the presence of four rotatable bonds .

Scientific Research Applications

Photocurable Coatings and Inks

4’-Diethylaminoacetophenone: is utilized in the synthesis of photocurable coatings and inks. These coatings are essential for various industrial applications where rapid curing upon light exposure is necessary. The compound acts as a photoinitiator, absorbing light to generate radicals that initiate the polymerization of the coating or ink .

Dye Synthesis

This compound serves as an intermediate in the synthesis of dyes. Its chemical structure allows it to bind with other molecules, forming complex dyes used in recording media. The resulting dyes have applications ranging from optical data storage to colorants in manufacturing processes .

Organic Synthesis

In organic chemistry, 4’-Diethylaminoacetophenone is a valuable intermediate. It participates in various chemical reactions, including α-bromination, which is crucial for creating compounds with bromine-containing functional groups. These intermediates are then used to synthesize pharmaceuticals, pesticides, and other chemicals .

Safety and Hazards

p-Diethylaminoacetophenone may cause skin and eye irritation. Therefore, it is recommended to handle this compound with appropriate protective equipment, including gloves and eye/face protection .

properties

IUPAC Name

1-[4-(diethylamino)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-4-13(5-2)12-8-6-11(7-9-12)10(3)14/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIBQFXWSUBFTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203699
Record name p-Diethylaminoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Diethylaminoacetophenone

CAS RN

5520-66-1
Record name p-Diethylaminoacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005520661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Diethylaminoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Diethylaminoacetophenone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why was p-diethylaminoacetophenone included in this study on antitumor agents?

A: The researchers were investigating how structural modifications to a known antitumor compound, AT-584 (a hexamethylenetetramine salt of a complex acetophenone derivative), would impact its activity. p-Diethylaminoacetophenone was used as a starting point to synthesize a series of compounds (Ⅵb—f in the paper) where the "mustard group" present in AT-584 was replaced by other functional groups []. This approach aimed to determine if the mustard group was essential for the antitumor effect.

Q2: Did the p-diethylaminoacetophenone derivatives show antitumor activity?

A: The paper mentions that preliminary pharmacological examinations showed a loss of antitumor activity when the mustard group was replaced with other groups, including those derived from p-diethylaminoacetophenone []. This suggests that the p-diethylaminoacetophenone derivatives themselves did not exhibit the desired antitumor activity in this specific context.

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